

### HTH-01-091: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of **HTH-01-091**, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).

# **Chemical Structure and Physicochemical Properties**

**HTH-01-091** is a small molecule inhibitor with the molecular formula C26H28Cl2N4O2 and a molecular weight of 499.43 g/mol .[1] Its chemical structure is characterized by a tricyclic core.

Table 1: Physicochemical Properties of HTH-01-091

Property	Value	Reference
Molecular Formula	C26H28Cl2N4O2	[1]
Molecular Weight	499.43	[1]
CAS Number	2000209-42-5	[1]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO (12.5 mg/mL)	[1]
Storage (Powder)	-20°C for 3 years	[1]
Storage (in Solvent)	-80°C for 6 months	[1]
Storage (in Solvent)	-80°C for 6 months	[1]



## **Biological Activity and Mechanism of Action**

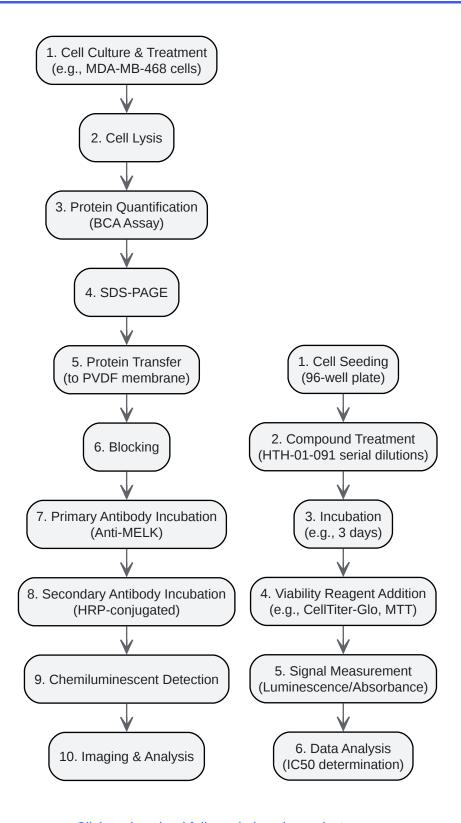
**HTH-01-091** is a potent and selective, ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM.[1][2][3] It has demonstrated significantly improved kinome selectivity compared to other MELK inhibitors like OTSSP167.[2] In addition to MELK, **HTH-01-091** also shows inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][4]

The primary mechanism of action of **HTH-01-091** involves binding to the ATP-binding pocket of MELK, which leads to the inhibition of its kinase activity.[1] Furthermore, treatment with **HTH-01-091** has been shown to induce the degradation of the MELK protein in a dose-dependent manner.[1][3]

### **Signaling Pathway**

**HTH-01-091** primarily targets the MELK signaling pathway. By inhibiting MELK, it can influence downstream cellular processes that are regulated by this kinase. MELK is implicated in various signaling pathways, including the PI3K/Akt/mTOR pathway.[1] The binding of **HTH-01-091** to MELK is ATP-competitive and leads to the degradation of MELK protein.





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